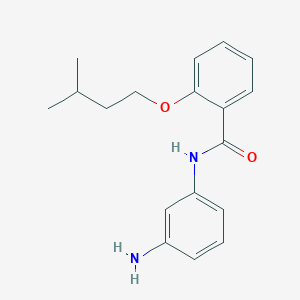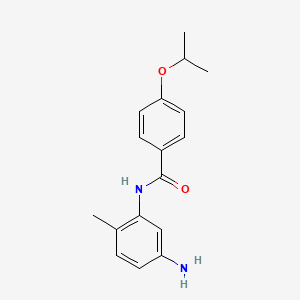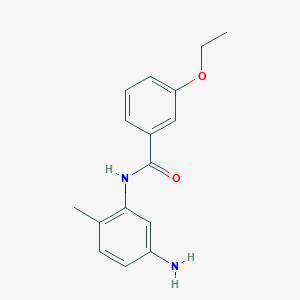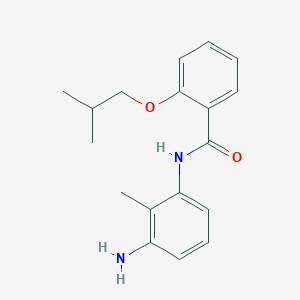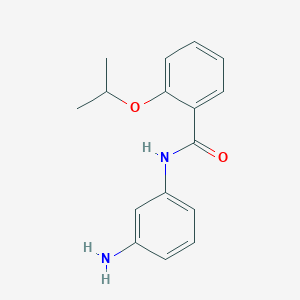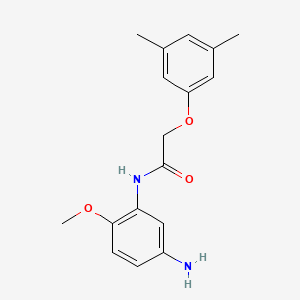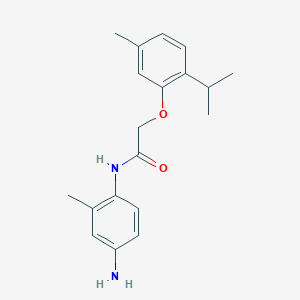
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, and an acetamide group linked to a phenoxy ring with isopropyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Starting Materials: : The synthesis of N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide typically begins with commercially available starting materials such as 4-amino-2-methylphenol and 2-isopropyl-5-methylphenol.
-
Step 1 Formation of Intermediate: : The first step involves the protection of the amino group in 4-amino-2-methylphenol using a suitable protecting group like a benzyl or acetyl group. This is followed by the reaction with chloroacetyl chloride to form the intermediate 4-(protected amino)-2-methylphenyl chloroacetate.
-
Step 2 Coupling Reaction: : The intermediate is then subjected to a coupling reaction with 2-isopropyl-5-methylphenol in the presence of a base such as potassium carbonate or sodium hydride. This step forms the desired N-(4-protected amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide.
-
Step 3 Deprotection: : Finally, the protecting group is removed under acidic or basic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidizing conditions.
-
Reduction: : The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), or alkylating agents (alkyl halides).
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has several applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules
-
Biology: : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
-
Medicine: : Explored for its potential therapeutic effects. Research focuses on its ability to interact with specific biological targets, making it a candidate for drug development.
-
Industry: : Utilized in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to active sites or allosteric sites of enzymes, inhibiting their activity. It may also interact with cell membrane receptors, modulating signal transduction pathways. The specific pathways and targets depend on the biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)acetamide: Similar structure but lacks the isopropyl group, which may affect its biological activity and chemical properties.
N-(4-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide: Similar structure but lacks the methyl group on the phenoxy ring, potentially altering its reactivity and interactions.
Uniqueness
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is unique due to the presence of both isopropyl and methyl groups on the phenoxy ring, which can influence its steric and electronic properties. These structural features may enhance its binding affinity to specific targets and improve its stability under various conditions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12(2)16-7-5-13(3)9-18(16)23-11-19(22)21-17-8-6-15(20)10-14(17)4/h5-10,12H,11,20H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOMJAPZVRVQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


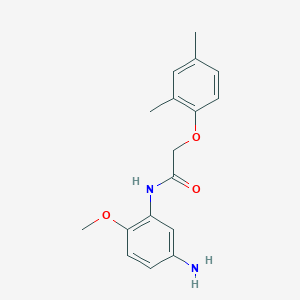


![N-(5-Amino-2-methoxyphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1384985.png)
